5-Bromo-3-phenoxypyridin-2-amine
Overview
Description
5-Bromo-3-phenoxypyridin-2-amine is a chemical compound with the CAS Number: 953045-12-0 . It has a molecular weight of 265.11 . The compound is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9BrN2O/c12-8-6-10 (11 (13)14-7-8)15-9-4-2-1-3-5-9/h1-7H, (H2,13,14)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . It has a molecular weight of 265.11 .Scientific Research Applications
Catalysis and Organic Synthesis
One of the primary applications of 5-Bromo-3-phenoxypyridin-2-amine is in the field of catalysis and organic synthesis, where it serves as a precursor or intermediate for the synthesis of complex molecules. Studies demonstrate its utility in chemoselective amination reactions, which are pivotal for constructing nitrogen-containing compounds, a common structural motif in pharmaceuticals and agrochemicals.
Selective Amination Catalyzed by Palladium Complexes : A notable example of its application is in the selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex. This process yields high chemoselectivity and isolated yields, showcasing the compound's utility in synthesizing aminopyridines efficiently (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Amination Using Copper Catalysis : Another study highlights the conversion of bromopyridine into aminopyridine under Cu2O catalysis, demonstrating the compound's versatility in facilitating amination reactions with excellent yield. This illustrates its broader applicability in synthesizing aryl halides (F. Lang, D. Zewge, I. Houpis, P. VolanteRalph, 2001).
Materials Science
The compound's application extends into materials science, where it contributes to the development of novel materials and chemical processes.
Hydrogen Peroxide Oxidations : Research into the oxidation of the corresponding amine to 5-Bromo-2-nitropyridine using hydrogen peroxide underscores its role in materials synthesis. The study provides insights into safe, reproducible conditions for large-scale transformations, crucial for industrial applications (A. Agosti et al., 2017).
Synthesis of Pyridine-Based Derivatives : The efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions exemplifies the compound's utility in creating structurally diverse and potentially bioactive molecules. This research not only opens avenues for chemical synthesis but also for the exploration of new materials with unique properties (Gulraiz Ahmad et al., 2017).
Safety and Hazards
The safety information available indicates that 5-Bromo-3-phenoxypyridin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
5-bromo-3-phenoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOCAWSPADWUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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